
(6-((2-Ethoxyethyl)amino)-5-methylpyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-((2-Ethoxyethyl)amino)-5-methylpyridin-3-yl)boronic acid” is a boronic acid derivative with a pyridine ring substituted at the 3-position. The compound contains a boron atom attached to the pyridine nitrogen and an ethoxyethylamine group. Boronic acids are versatile compounds known for their reactivity in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-aminomethyl-5-methylpyridine with triethyl borate, followed by hydrolysis to yield the boronic acid. The ethoxyethyl group is introduced through an etherification step using ethoxyethanol or its derivatives.
Reaction Conditions: The reaction typically takes place under an inert atmosphere (argon or nitrogen) to prevent oxidation of the boronic acid. Solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used. Acidic conditions facilitate the hydrolysis step, while base-catalyzed etherification ensures the incorporation of the ethoxyethyl group.
Industrial Production: Industrial-scale production of this compound may involve continuous flow processes or batch reactions. Optimization of reaction conditions, purification, and scalability are critical factors in large-scale synthesis.
Analyse Chemischer Reaktionen
Reactivity: “(6-((2-Ethoxyethyl)amino)-5-methylpyridin-3-yl)boronic acid” participates in various chemical reactions:
Boronic Acid Reactions: It undergoes Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides, forming C-C bonds. These reactions are essential in pharmaceutical and materials science.
Redox Reactions: Boronic acids can be oxidized to boronic esters or reduced to boronic pinacol esters.
Substitution Reactions: Nucleophilic substitution at the boron center can lead to diverse functionalizations.
Suzuki-Miyaura Coupling: Palladium catalyst, base, and aryl/vinyl halides.
Hydrolysis: Acidic conditions (e.g., HCl, H2SO4).
Etherification: Base (e.g., NaOH, KOH), ethoxyethanol.
Major Products: The major products depend on the specific reactions. In Suzuki-Miyaura couplings, the aryl or vinyl-substituted product is formed.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Boronic acids serve as catalysts in organic transformations.
Sensor Development: Their reversible binding to diols is exploited in fluorescent sensors.
Drug Discovery: Boronic acids are crucial in designing protease inhibitors.
Anticancer Agents: Some boronic acid derivatives exhibit antitumor activity.
Diabetes Research: Boronic acids interact with glucose, aiding in glucose sensing.
Antibacterial Properties: Certain boronic acids have antibacterial effects.
Materials Science: Boronic acids contribute to polymer synthesis and materials design.
Agrochemicals: Boron-containing compounds find applications in agriculture.
Wirkmechanismus
The exact mechanism of action for “(6-((2-Ethoxyethyl)amino)-5-methylpyridin-3-yl)boronic acid” depends on its specific application. It may involve binding to specific enzymes, receptors, or cellular components. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While there are other boronic acids, this compound’s unique combination of the pyridine ring, ethoxyethyl group, and boron center sets it apart. Similar compounds include phenylboronic acid, pinacolboronic acid, and other pyridine-based boronic acids.
: Boronic Acid - Wikipedia : Synthesis of Boronic Acids : Boronic Acid Derivatives: Tools for Building C–C Bonds
Eigenschaften
Molekularformel |
C10H17BN2O3 |
|---|---|
Molekulargewicht |
224.07 g/mol |
IUPAC-Name |
[6-(2-ethoxyethylamino)-5-methylpyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H17BN2O3/c1-3-16-5-4-12-10-8(2)6-9(7-13-10)11(14)15/h6-7,14-15H,3-5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
DHPZWSMOOBDNJG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(N=C1)NCCOCC)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


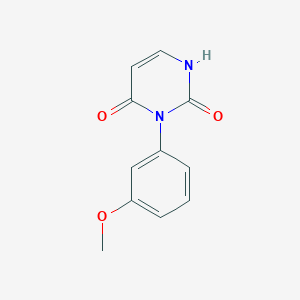
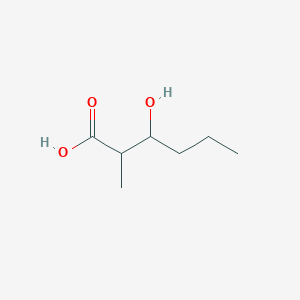
![7-Ethyl-3-methyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13327802.png)
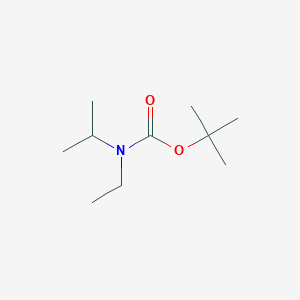
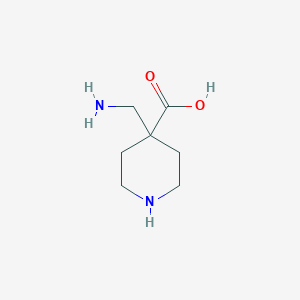
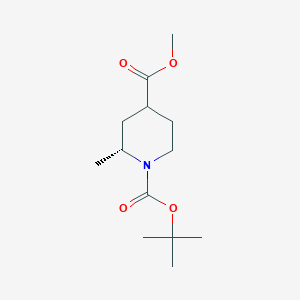
![1-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B13327821.png)
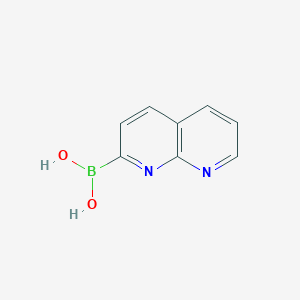
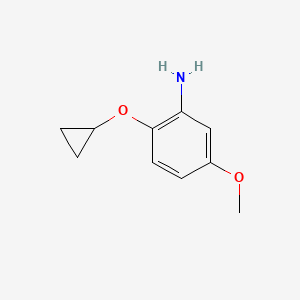
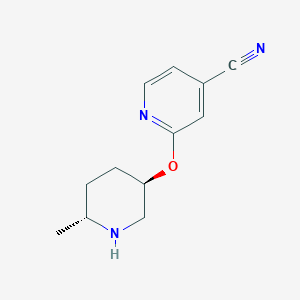
![3-Bromo-2-methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B13327849.png)
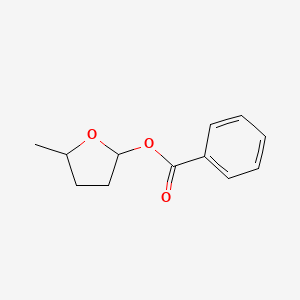
![(S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13327863.png)
![2-(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B13327865.png)
